Etoricoxib D4 Etoricoxib D4 A selective COX-2 inhibitor
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196410
InChI: InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D
SMILES: CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Molecular Formula: C18H15ClN2O2S
Molecular Weight: 362.9 g/mol

Etoricoxib D4

CAS No.:

Cat. No.: VC0196410

Molecular Formula: C18H15ClN2O2S

Molecular Weight: 362.9 g/mol

Purity: 0.98

* For research use only. Not for human or veterinary use.

Etoricoxib D4 -

Molecular Formula C18H15ClN2O2S
Molecular Weight 362.9 g/mol
IUPAC Name 5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine
Standard InChI InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D
Standard InChI Key MNJVRJDLRVPLFE-KDWZCNHSSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C)[2H])[2H])S(=O)(=O)C)[2H]
SMILES CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Canonical SMILES CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Appearance Light yellow to yellow Solid

Chemical Properties and Characteristics

Molecular Identity and Structure

Etoricoxib D4 is identified by its Chemical Abstracts Service (CAS) number 1131345-14-6 . The compound has a molecular formula of C18H11D4ClN2O2S and a molecular weight of 362.87 g/mol . The canonical SMILES notation reflects its complex structure:

ClC(C=N1)=CC(C2=C([2H])C([2H])=C(S(C)(=O)=O)C([2H])=C2[2H])=C1C3=CN=C(C)C=C3

The "D4" designation indicates that four hydrogen atoms in the original etoricoxib molecule have been replaced with deuterium atoms, which are stable isotopes of hydrogen containing one neutron and one proton. This strategic deuteration potentially affects certain pharmacokinetic properties without significantly altering the compound's pharmacodynamic profile.

Physical and Chemical Characteristics

Etoricoxib D4 demonstrates specific solubility characteristics that are important for laboratory handling and experimental design. The compound exhibits high solubility in dimethyl sulfoxide (DMSO), with reported solubility of 100 mg/mL (275.58 mM), though ultrasonic treatment may be necessary to achieve complete dissolution .

Table 1: Physical and Chemical Properties of Etoricoxib D4

PropertyValueSource
Molecular FormulaC18H11D4ClN2O2S
Molecular Weight362.87 g/mol
CAS Number1131345-14-6
Solubility in DMSO100 mg/mL (275.58 mM)
Recommended Storage-20°C

Mechanism of Action

Selective COX-2 Inhibition

Etoricoxib D4, like its parent compound, acts through selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins from arachidonic acid. This selectivity is a defining characteristic of the compound, with the parent etoricoxib demonstrating approximately 106-fold selectivity for COX-2 over COX-1 in human whole blood assays, with reported IC50 values of 1.1 μM for COX-2 and 116 μM for COX-1 .

The selective inhibition of COX-2 represents a targeted therapeutic approach aimed at reducing inflammation and pain while minimizing the gastrointestinal and platelet-related side effects associated with non-selective COX inhibition. This is particularly important as COX-1 plays a protective role in maintaining gastric mucosal integrity and normal platelet function.

Biochemical Pathways

The primary biochemical pathway affected by Etoricoxib D4 is the prostanoid biosynthesis pathway. By selectively inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), which serves as a precursor for various inflammatory mediators. This mechanism results in the reduction of prostaglandin synthesis at sites of inflammation, thereby decreasing the inflammatory response and associated pain.

The competitive binding to COX-2 effectively blocks the access of arachidonic acid to the catalytic site of the enzyme, inhibiting the production of prostaglandins that mediate inflammation, pain, and fever. This targeted approach forms the basis for the compound's potential therapeutic applications in various inflammatory conditions.

Pharmacokinetics and Metabolism

Metabolism and Elimination

Etoricoxib undergoes metabolism primarily via the cytochrome P450 (CYP) 3A4 isoenzyme, with additional contributions from CYP2C9, CYP2D6, CYP1A2, and CYP2C19. The elimination half-life of etoricoxib is approximately 20 hours in healthy subjects, enabling once-daily dosing regimens.

The deuteration in Etoricoxib D4 may potentially influence these metabolic pathways, as carbon-deuterium bonds are typically stronger than carbon-hydrogen bonds, potentially resulting in altered metabolic rates for reactions involving these bonds. This "kinetic isotope effect" represents one of the primary rationales for deuteration in pharmaceutical research.

Table 2: Pharmacokinetic Properties of Etoricoxib (Parent Compound)

ParameterValueSource
Bioavailability100% (oral administration)
Half-lifeApproximately 20 hours
MetabolismPrimarily CYP3A4 isoenzyme
Protein BindingExtensive, primarily to plasma albumin
Volume of Distribution120 L in humans

Research Applications and Significance

Analytical and Research Tools

Etoricoxib D4's primary value lies in its application as a research tool in scientific investigations. The deuterium labeling creates a compound with distinct mass spectrometric properties, making it particularly useful as an internal standard for quantitative analysis of etoricoxib in biological samples. This application enables precise measurement and tracking of the parent compound in complex matrices, enhancing the accuracy and reliability of analytical methods.

In metabolism studies, deuterated compounds serve as valuable tools for elucidating metabolic pathways and identifying metabolites. The selective incorporation of deuterium atoms can help track specific metabolic transformations and provide insights into the mechanisms of drug metabolism.

Treatment GroupACR20 Responder RateSource
Placebo41%
Etoricoxib 90 mg once daily59%
Naproxen 500 mg twice daily58%

Comparison with Similar Compounds

Relative to Other COX-2 Inhibitors

Etoricoxib D4 belongs to a class of selective COX-2 inhibitors that includes several compounds with similar mechanisms of action but varying degrees of selectivity and pharmacokinetic profiles. These include rofecoxib, valdecoxib, celecoxib, nimesulide, etodolac, and meloxicam.

The unique feature of Etoricoxib D4 among these compounds is its deuterium labeling, which distinguishes it from other COX-2 inhibitors and potentially enhances its stability and metabolic profile. This characteristic makes it particularly valuable in research applications, especially those focused on drug metabolism and pharmacokinetics.

Advantages of Deuteration

The incorporation of deuterium atoms potentially confers several advantages, particularly in research contexts. These include:

  • Enhanced metabolic stability due to the stronger carbon-deuterium bonds

  • Distinct mass spectrometric properties, facilitating analytical applications

  • Potential for altered pharmacokinetic profiles compared to the parent compound

  • Value as tracers in metabolism studies

These properties make deuterated compounds like Etoricoxib D4 valuable tools in pharmaceutical research and development.

Table 4: Comparison of Etoricoxib with Similar COX-2 Inhibitors

CompoundKey CharacteristicSource
EtoricoxibHighly selective COX-2 inhibitor (106-fold selectivity)
RofecoxibCOX-2 selective inhibitor (withdrawn from market)
ValdecoxibCOX-2 inhibitor for similar therapeutic purposes
CelecoxibWidely used COX-2 inhibitor
NimesulideSelective COX-2 inhibitor with anti-inflammatory effects
EtodolacNSAID with preferential COX-2 inhibition
MeloxicamCOX-2 selective inhibitor used for pain and inflammation
ConcentrationAmount of Etoricoxib D4Source
1 mg5 mg10 mg
1 mM2.76 mL13.78 mL27.56 mL
5 mM0.55 mL2.76 mL5.51 mL
10 mM0.28 mL1.38 mL2.76 mL

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator